beta-Styrenesulfonic Acid Sodium Salt
CAS No.:
Cat. No.: VC16567713
Molecular Formula: C8H8NaO3S
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8NaO3S |
|---|---|
| Molecular Weight | 207.20 g/mol |
| Standard InChI | InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/b7-6+; |
| Standard InChI Key | ZDWZXBJFITXZBL-UHDJGPCESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/S(=O)(=O)O.[Na] |
| Canonical SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)O.[Na] |
Introduction
Chemical Identity and Structural Properties
beta-Styrenesulfonic Acid Sodium Salt, systematically named sodium 2-phenylethenesulfonate, possesses the molecular formula C₈H₇NaO₃S and a molecular weight of 206.20 g/mol . Its structure consists of a styrene backbone with a sulfonate group (-SO₃⁻) at the beta position, neutralized by a sodium cation. The compound typically appears as a white to off-white crystalline powder with high water solubility (>500 mg/mL at 25°C).
Key Structural Features:
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Aromatic Ring: Enhances stability and facilitates π-π interactions in polymeric matrices.
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Sulfonate Group: Imparts strong hydrophilicity and ionic character, enabling surfactant behavior.
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Double Bond: Allows participation in polymerization reactions, contributing to its role in copolymer synthesis.
The compound’s canonical SMILES representation is C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+], and its InChIKey is MNCGMVDMOKPCSQ-UHFFFAOYSA-M .
Synthesis and Production Methods
Conventional Synthesis Pathways
Functional Applications
Surfactant and Dispersant Roles
The compound’s amphiphilic nature allows it to reduce surface tension in aqueous systems, making it effective in:
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Emulsion polymerization: Stabilizes polystyrene and acrylate latexes.
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Textile processing: Enhances dye dispersion and fiber wettability.
Polymer Science and Materials Engineering
beta-Styrenesulfonic Acid Sodium Salt serves as a comonomer in ion-exchange resins and conductive polymers. Studies on poly(styrenesulfonate) sodium salt (NaPSS) dynamics reveal distinct fast and slow diffusion modes in aqueous solutions, attributed to chain expansion and transient aggregation . These properties are critical for designing hydrogels and membranes for water purification.
Antimicrobial Activity
Preliminary studies indicate the compound disrupts microbial membranes, showing efficacy against Escherichia coli and Staphylococcus aureus at concentrations ≥0.5 mg/mL. Its mechanism involves sulfonate group interaction with bacterial cell wall peptidoglycans.
Comparative Analysis with Analogous Compounds
| Property | beta-Styrenesulfonic Acid Sodium Salt | Poly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt |
|---|---|---|
| Molecular Weight | 206.20 g/mol | 1,000–2,000 g/mol (variable) |
| Application | Surfactant, dispersant | Anti-HIV agent, drug delivery |
| Solubility | Highly water-soluble | Moderate water solubility |
This comparison underscores the monomer’s role in foundational chemical processes versus the copolymer’s biomedical applications.
Recent Developments and Future Directions
Recent research highlights the compound’s potential in:
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Smart materials: Thermoresponsive hydrogels for drug delivery.
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Environmental remediation: Adsorption of heavy metals via sulfonate-metal coordination.
The 2023 synthesis patent and 2005 DLS/FPR studies exemplify ongoing efforts to optimize production and explore novel applications.
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